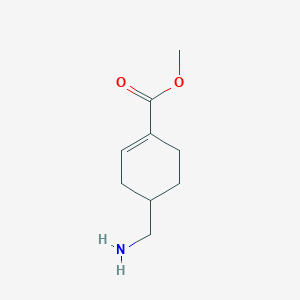

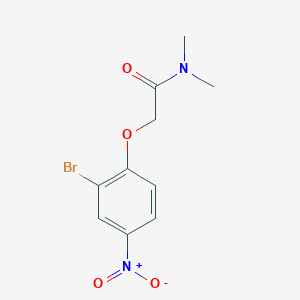

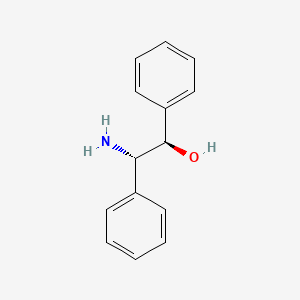

![molecular formula C23H28N2O7 B2956340 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1209362-58-2](/img/structure/B2956340.png)

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It is related to a class of compounds known as arylpiperazines . Arylpiperazines are a group of organic compounds containing a phenyl group directly bonded to a piperazine ring. These structures are found in a variety of pharmaceutical drugs and are associated with a wide range of biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds with the 4-methoxyphenylpiperazine moiety have been synthesized and evaluated for their antimicrobial potential. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those with a 4-methoxyphenylpiperazine component, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Characterization

Research on the synthesis and characterization of compounds incorporating the 4-methoxyphenylpiperazine structure has led to the development of new chemical entities with potential pharmacological activities. For example, Patel and Park (2014) reported the efficient synthesis of piperazine-based benzothiazolyl-4-thiazolidinones, showcasing significant antibacterial effects (Patel & Park, 2014).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored novel compounds derived from visnaginone and khellinone, incorporating a 4-methoxyphenylpiperazine structure, and evaluated their potential as anti-inflammatory and analgesic agents. The study found compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antioxidant Activity

Mallesha et al. (2014) investigated a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant properties using various in vitro models. The study identified compounds with promising radical scavenging activities, highlighting the potential of these molecules in oxidative stress-related conditions (Mallesha et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in a certain range . This interaction can lead to changes in the function of these receptors, potentially influencing numerous conditions associated with these receptors .

Biochemical Pathways

It is known that alpha1-adrenergic receptors, the primary targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may influence these pathways.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in a certain range . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

Given its interaction with alpha1-adrenergic receptors, it can be inferred that it may influence the function of these receptors and potentially affect conditions associated with these receptors .

Propiedades

IUPAC Name |

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-28-18-7-5-17(6-8-18)24-9-11-25(12-10-24)21(26)15-32-23(27)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-8,13-14H,9-12,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNIZTRBVWAAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)